molecular formula C9H9ClO B1267163 Allyl 2-Chlorophenyl Ether CAS No. 20788-42-5

Allyl 2-Chlorophenyl Ether

Cat. No. B1267163
CAS RN: 20788-42-5
M. Wt: 168.62 g/mol
InChI Key: NQQZRGSSVFDPLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Allyl 2-Chlorophenyl Ether often involves catalyzed reactions, with transition metal complexes playing a crucial role. Literature reports isomerization of allyl-containing compounds to their corresponding N-(1-propenyl) counterparts, mediated by transition metal complexes like Rh, Ru, Fe, Ir, and others. These processes can lead to highly selective syntheses of enamines, enamides, azadienes, and other compounds, showcasing the synthetic versatility of allyl-containing systems (Krompiec, S., et al., 2008).

Molecular Structure Analysis

The analysis of the molecular structure of Allyl 2-Chlorophenyl Ether and related compounds can be significantly informed by the study of their electronic and spatial configurations. Such analyses are crucial for understanding reactivity, particularly how these molecules interact with catalysts and participate in chemical reactions. For instance, the coordination of the nitrogen atom in N-allyl compounds with a metal atom can determine the stereochemistry of double bond migration, a key step in many synthetic procedures (Krompiec, S., et al., 2008).

Chemical Reactions and Properties

The reactivity of Allyl 2-Chlorophenyl Ether in various chemical reactions, including those catalyzed by metal complexes, is of significant interest. The literature describes tandem reactions such as isomerization-ring-closing metathesis (RCM) and RCM-isomerization, showcasing the compound's versatility in synthetic applications. These reactions are pivotal in constructing complex molecular architectures, demonstrating the compound's utility in organic synthesis (Krompiec, S., et al., 2008).

Scientific Research Applications

Organic Synthesis and Laboratory Education

Allyl 2-Chlorophenyl Ether plays a significant role in organic synthesis. Its preparation using the Williamson ether synthesis, followed by the Claisen rearrangement, is a fundamental process in ether chemistry. This process not only introduces important reactions of ethers but also aids in teaching undergraduates the extraction of coupling constants and complex splitting patterns for structure determination (Sanford, Lis, & McPherson, 2009).

Industrial Applications and Green Chemistry

In industrial applications, particularly in the agrochemical industry, Allyl 2-Chlorophenyl Ether serves as a critical starting material. Its isomerization, facilitated by zeolite catalysts like H-ZSM-5 and Na-ZSM-5, showcases the potential for green, sustainable transformations in industrial processes (Pebriana, Mujahidin, & Syah, 2017).

Photostability Studies

The photochemical behavior of allyl ethers, such as Allyl 2-Chlorophenyl Ether, has been studied to understand their stability under light exposure. This research is crucial in determining the suitability of these compounds in various applications where light exposure is a factor (2019).

Applications in Organic Electronics

In the field of organic electronics, Allyl 2-Chlorophenyl Ether has been explored as a potential dielectric material. Novel self-assembled monolayers of this compound show promise in applications like organic thin-film transistors, demonstrating its versatility in the realm of material science (Sathyapalan et al., 2008).

Advances in Catalysis and Chemical Engineering

Catalytic reactions involving Allyl 2-Chlorophenyl Ether are gaining attention for their efficiency and environmental friendliness. For instance, the Claisen rearrangement over various zeolites has been studied for optimizing chemical processes, highlighting the compound's role in advancing catalytic methodologies (Wagholikar et al., 2006). Furthermore, research into connected nucleophilic substitution-Claisen rearrangement in flow chemistry underscores its importance in process-design intensification and the development of more efficient chemical production methods (Shahbazali et al., 2015).

Polymer Science and Material Engineering

Allyl 2-Chlorophenyl Ether is also pivotal in polymer science. It has been incorporated into polymer electrolytes for solid-state lithium batteries, where its crosslinkable side groups improve the mechanical stability and ionic conductivity of the electrolytes. This application demonstrates the compound's potential in advancing battery technology and material engineering (Mindemark et al., 2016).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, Allyl 2-Chlorophenyl Ether is a combustible liquid. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye/face protection should be worn when handling the substance .

properties

IUPAC Name

1-chloro-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQZRGSSVFDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303492
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-Chlorophenyl Ether

CAS RN

20788-42-5
Record name 20788-42-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL 2-CHLOROPHENYL ETHER
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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